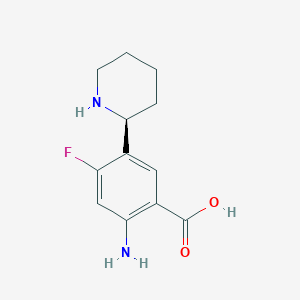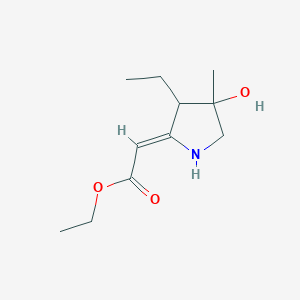
Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrrolidine ring, which is a five-membered lactam structure, and is substituted with ethyl, hydroxy, and methyl groups. The presence of these functional groups imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate typically involves the condensation of ethyl acetoacetate with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then subjected to distillation and crystallization processes to obtain the pure compound. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl propionate: An ester with a pineapple-like odor, used in perfumes and flavorings.
Uniqueness
Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate is unique due to its complex structure, which includes a pyrrolidine ring and multiple functional groups. This complexity imparts distinct chemical properties and potential biological activities that are not observed in simpler esters .
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C11H19NO3/c1-4-8-9(6-10(13)15-5-2)12-7-11(8,3)14/h6,8,12,14H,4-5,7H2,1-3H3/b9-6- |
Clave InChI |
ZIYVTNGOWWBDEV-TWGQIWQCSA-N |
SMILES isomérico |
CCC1/C(=C/C(=O)OCC)/NCC1(C)O |
SMILES canónico |
CCC1C(=CC(=O)OCC)NCC1(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


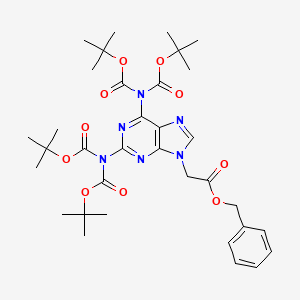
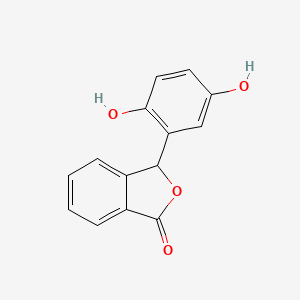

![5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12871860.png)
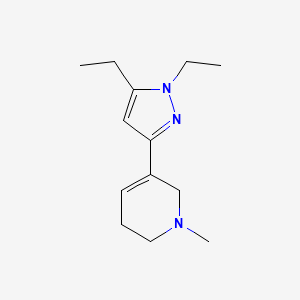
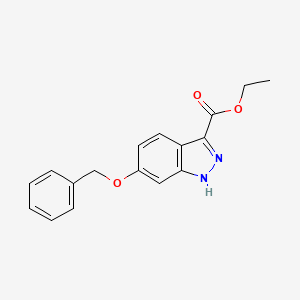
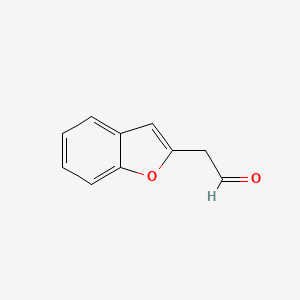
![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)
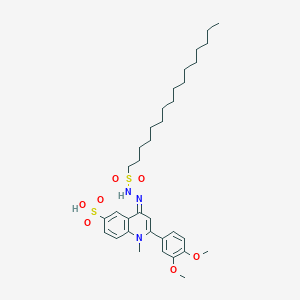


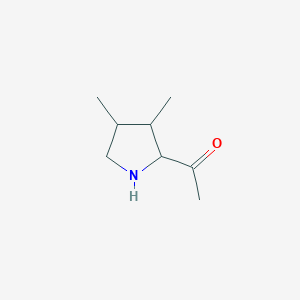
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12871897.png)
